Selexipag-d7

Description

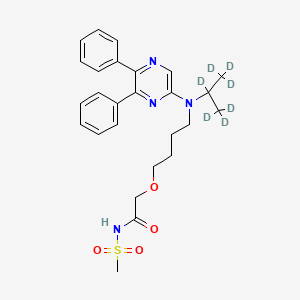

Structure

3D Structure

Properties

Molecular Formula |

C26H32N4O4S |

|---|---|

Molecular Weight |

503.7 g/mol |

IUPAC Name |

2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]-N-methylsulfonylacetamide |

InChI |

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i1D3,2D3,20D |

InChI Key |

QXWZQTURMXZVHJ-ZGBMZCDDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Selexipag-d7: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selexipag-d7 is the deuterated analog of Selexipag, a potent, orally available selective agonist of the prostacyclin (IP) receptor. Selexipag itself is a critical therapeutic agent for the management of pulmonary arterial hypertension (PAH), a progressive and life-threatening condition characterized by elevated blood pressure in the pulmonary arteries.[1][2] The introduction of deuterium atoms in this compound makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for the accurate quantification of Selexipag in biological matrices.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is structurally identical to Selexipag, with the exception of seven deuterium atoms replacing seven hydrogen atoms on the isopropyl group. This isotopic substitution results in a higher molecular weight while maintaining the same core chemical scaffold and pharmacological activity.

Chemical Structure:

-

IUPAC Name: 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl-d7)amino]butoxy}-N-(methanesulfonyl)acetamide[5]

-

Synonyms: Uptravi-d7, this compound (iso-propyl-d7)[5]

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₅D₇N₄O₄S | [6][7][8] |

| Molecular Weight | 503.66 g/mol | [6][7] |

| CAS Number | 1265295-21-3 | [6][7] |

| Appearance | White to off-white solid | [3] |

| Purity | >95% (HPLC), >98% Chemical Purity | [5][9] |

| Isotopic Enrichment | >95%, 99 atom % D | [5][9] |

| Solubility | DMSO: ≥ 50 mg/mL | [3] |

| Storage Conditions | -20°C for long-term storage | [5] |

Pharmacological Properties

Mechanism of Action

Selexipag and its active metabolite, ACT-333679, are agonists of the prostacyclin receptor (IP receptor).[10] The binding of Selexipag to the IP receptor on pulmonary arterial smooth muscle cells initiates a signaling cascade that leads to vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation.[1][3][10] These effects collectively help to reduce the elevated pulmonary arterial pressure characteristic of PAH.[1]

Signaling Pathway

The activation of the IP receptor by Selexipag triggers the following signaling pathway:

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the use of deuterated isopropanol as a starting material. The general synthesis of Selexipag has been described in the literature. A key step would be the N-alkylation of 2-(4-bromobutoxy)-N-(methylsulfonyl)acetamide with 5,6-diphenylpyrazin-2-amine in the presence of a deuterated isopropylating agent.

A representative synthetic scheme is outlined below:

Note: Detailed, step-by-step synthetic protocols for this compound are proprietary and not publicly available. The above represents a generalized approach based on known synthetic routes for Selexipag.

Analytical Methodology: Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Selexipag in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A typical experimental protocol is as follows:

1. Sample Preparation (Protein Precipitation): [4]

-

To 100 µL of plasma sample, add 50 µL of this compound internal standard working solution (in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions: [4]

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions: [4]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Selexipag: m/z 497.2 → 239.1

-

This compound: m/z 504.2 → 239.1

-

-

Collision Energy and other MS parameters: Optimized for maximum signal intensity.

4. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Selexipag to this compound against the concentration of Selexipag standards.

-

Determine the concentration of Selexipag in unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this analytical method can be visualized as follows:

Conclusion

This compound is an essential analytical tool for researchers and drug development professionals working with Selexipag. Its well-defined chemical structure and properties, coupled with its use as an internal standard in robust analytical methods like LC-MS/MS, enable the accurate and precise quantification of Selexipag in complex biological matrices. This, in turn, facilitates critical studies on the pharmacokinetics, metabolism, and efficacy of this important therapeutic agent for pulmonary arterial hypertension. The detailed understanding of its properties and applications provided in this guide serves as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. annalsofrscb.ro [annalsofrscb.ro]

- 5. sussex-research.com [sussex-research.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. research.regionh.dk [research.regionh.dk]

- 9. This compound (iso-propyl-d7) | LGC Standards [lgcstandards.com]

- 10. Reactome | Prostacyclin signalling through prostacyclin receptor [reactome.org]

Selexipag-d7 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated prostacyclin receptor agonist, Selexipag-d7, including its fundamental properties, mechanism of action, and detailed experimental protocols for its analysis.

Core Compound Data: this compound

A stable, deuterated form of Selexipag, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in quantitative bioanalysis.

| Property | Value |

| CAS Number | 1265295-21-3[1][2][3][4][5] |

| Molecular Formula | C₂₆H₂₅D₇N₄O₄S[2][3] |

| Molecular Weight | 503.66 g/mol [3][5] or 503.67 g/mol [2][4] |

Mechanism of Action: Prostacyclin Receptor (IP) Agonism

Selexipag is a selective agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Its mechanism of action is central to its therapeutic effects in conditions such as pulmonary arterial hypertension (PAH).[1][2][6] The binding of Selexipag to the IP receptor initiates a signaling cascade that results in vasodilation and inhibition of smooth muscle cell proliferation.[1][6]

The signaling pathway is initiated when Selexipag or its more potent active metabolite, ACT-333679, binds to the IP receptor on vascular smooth muscle cells.[2][6] This binding activates the associated Gs alpha subunit of the G-protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the vascular smooth muscle, leading to vasodilation.[4]

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This method is designed for the accurate quantification of Selexipag in human plasma, utilizing this compound as an internal standard.

a. Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 500 µL of the internal standard stock solution (this compound in a suitable solvent).

-

Add 800 µL of acetonitrile to precipitate the plasma proteins.[6]

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge the samples at 4000 rpm for 20 minutes to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

b. Chromatographic Conditions

-

HPLC System: High-Performance Liquid Chromatography system.

-

Column: Zorbax C18 XDB column (100 x 4.6 mm, 3.5 µm) or equivalent.[1]

-

Mobile Phase: Methanol and 5mM ammonium acetate (75:25, v/v).[1]

-

Flow Rate: 0.7 mL/min.[1]

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

c. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[1]

-

MRM Transitions:

In Vitro IP Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., Selexipag) for the prostacyclin (IP) receptor.

a. Materials

-

Cell membranes prepared from cells overexpressing the human IP receptor.

-

Radioligand (e.g., [³H]iloprost).

-

Test compound (Selexipag).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

b. Procedure

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound or vehicle.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled IP receptor agonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed to determine the IC₅₀ value, which can be converted to a Ki value.

In Vitro cAMP Functional Assay

This protocol describes a method to measure the functional activity of Selexipag by quantifying the accumulation of intracellular cyclic AMP (cAMP) in cells expressing the IP receptor.

a. Cell Culture and Plating

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human IP receptor (hIP-CHO) in appropriate growth medium.

-

Seed the cells into 384-well white, clear-bottom plates and incubate overnight.

b. Assay Procedure

-

Prepare serial dilutions of Selexipag.

-

Remove the culture medium from the cells and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the Selexipag dilutions to the wells and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data are analyzed to generate a concentration-response curve and determine the EC₅₀ value.

References

- 1. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. in vitro Biology | Evotec [evotec.com]

- 6. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Selexipag-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Selexipag-d7, a deuterated analog of the prostacyclin receptor agonist Selexipag. This document details a likely synthetic pathway, purification methodologies, and relevant analytical data. Additionally, it includes a summary of the signaling pathway of Selexipag to provide a biological context for its use.

Introduction to Selexipag

Selexipag is a selective, orally available prostacyclin receptor (IP receptor) agonist used for the treatment of pulmonary arterial hypertension (PAH)[1][2][3]. It functions by mimicking the effects of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation, which is often deficient in patients with PAH[2]. Selexipag is a prodrug that is rapidly hydrolyzed in the body to its more potent active metabolite, ACT-333679[2]. The use of deuterated analogs, such as this compound, is common in drug metabolism and pharmacokinetic (DMPK) studies as internal standards for quantitative bioanalysis by mass spectrometry.

Proposed Synthesis of this compound

A likely multi-step synthesis is outlined below, based on synthetic routes described in various patents for Selexipag[4].

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound. These are adapted from known procedures for the synthesis of Selexipag.

Step 1: Synthesis of 4-((5,6-diphenylpyrazin-2-yl)(isopropyl-d7)amino)butan-1-ol (Intermediate A)

-

To a solution of 2-chloro-5,6-diphenylpyrazine in a suitable organic solvent (e.g., N,N-dimethylformamide or 1,4-dioxane), add isopropylamine-d7 and a base (e.g., potassium carbonate or sodium tert-butoxide).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Intermediate A.

Step 2: Synthesis of tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl-d7)amino)butoxy)acetate (Intermediate B)

-

Dissolve Intermediate A in a suitable solvent (e.g., tetrahydrofuran or DMF).

-

Add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C).

-

After stirring for a short period, add tert-butyl bromoacetate dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or HPLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to give crude Intermediate B.

Step 3: Synthesis of 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl-d7)amino)butoxy)acetic acid (Intermediate C)

-

Dissolve Intermediate B in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to cleave the tert-butyl ester.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure to yield Intermediate C.

Step 4: Synthesis of this compound

-

Dissolve Intermediate C in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Add a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), and stir at room temperature to form the activated acyl-imidazole intermediate.

-

Add methanesulfonamide to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete.

-

Quench the reaction and perform a standard aqueous workup.

-

Extract the final product, this compound, with an organic solvent.

-

Dry the organic phase and concentrate to obtain the crude product.

Purification of this compound

Purification of the crude this compound is critical to ensure high purity for its intended use as an internal standard. A combination of chromatographic and crystallization techniques is typically employed.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocols

Column Chromatography:

-

The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

The solution is loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

-

The pure fractions are combined and the solvent is evaporated to yield partially purified this compound.

Crystallization:

-

The partially purified this compound is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., acetone, isopropanol, or a mixture of THF and hexane)[5].

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1265295-21-3 | MedChemExpress, Sussex Research |

| Molecular Formula | C₂₆H₂₅D₇N₄O₄S | MedChemExpress, Sussex Research |

| Molecular Weight | 503.66 g/mol | MedChemExpress, Sussex Research |

| Appearance | White to off-white solid | MedChemExpress |

| Purity (by HPLC) | >95% | Sussex Research |

| Isotopic Enrichment | >95% | Sussex Research |

Table 2: Analytical Data Summary for this compound

| Analytical Technique | Key Observations |

| ¹H NMR | Consistent with the structure of Selexipag, with expected reduction in signal intensity for the isopropyl protons. |

| Mass Spectrometry | Molecular ion peak consistent with the deuterated molecular weight (e.g., [M+H]⁺ at m/z ≈ 504.7). |

| RP-HPLC | Single major peak indicating high purity (>95%). |

Selexipag Signaling Pathway

Selexipag and its active metabolite act as agonists of the prostacyclin (IP) receptor, which is a G-protein coupled receptor (GPCR). Activation of the IP receptor initiates a signaling cascade that ultimately leads to vasodilation and inhibition of smooth muscle cell proliferation.

Caption: Simplified signaling pathway of Selexipag.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound, tailored for researchers and professionals in drug development. By adapting established synthetic routes for Selexipag and incorporating deuterated starting materials, a high-purity product suitable for use as an internal standard can be obtained. The provided analytical data and description of Selexipag's mechanism of action offer a comprehensive resource for those working with this important compound.

References

- 1. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 2. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selexipag: an oral, selective prostacyclin receptor agonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105949135A - Synthetic method of selexipag - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

Selexipag-d7 mechanism of action as an internal standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Selexipag-d7 as an internal standard in bioanalytical studies. By leveraging its unique physicochemical properties, this compound is an invaluable tool for the accurate quantification of Selexipag and its active metabolite, ACT-333679, in complex biological matrices.

The Principle of Stable Isotope Labeled Internal Standards

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis.[1] An ideal IS should behave chemically and physically as similarly to the analyte as possible.[2] Stable isotope labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for this purpose.[1][2]

The "mechanism of action" of a SIL internal standard like this compound lies in its ability to mimic the analyte throughout the analytical process. By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical properties.[2][3] This allows it to be distinguished from the native analyte by the mass spectrometer while co-eluting chromatographically.[3] Consequently, any loss of analyte during sample extraction, or variations in ionization efficiency in the mass spectrometer, will be mirrored by the internal standard.[3][4] The ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification.[3]

Selexipag and its Prostacyclin Signaling Pathway

Selexipag is a selective prostacyclin IP receptor agonist used in the treatment of pulmonary arterial hypertension (PAH).[5][6][7] It is a prodrug that is rapidly hydrolyzed to its more potent active metabolite, ACT-333679.[8][9][10] Both Selexipag and ACT-333679 bind to the prostacyclin receptor (IP receptor) on vascular smooth muscle cells.[7][8] This binding initiates a signaling cascade that leads to vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation, all of which are beneficial in managing PAH.[5][7][8]

Bioanalytical Method for Selexipag Quantification

The following protocol is a representative example of a validated LC-MS/MS method for the simultaneous quantification of Selexipag and its active metabolite, ACT-333679, in plasma, using this compound as the internal standard.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

-

Add 100 µL of 0.1 M HCl.

-

Add 1 mL of ethyl acetate as the extraction solvent.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

-

Column: C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

-

Mobile Phase: Acetonitrile and 10mM Ammonium formate (pH 4.0) in a gradient elution.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics of a validated bioanalytical method.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Selexipag | 0.05 - 50 | > 0.99 |

| ACT-333679 | 0.05 - 250 | > 0.99 |

Data synthesized from typical performance of similar assays.[12]

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Selexipag | LLOQ | 0.05 | 95 - 105 | < 15 |

| LQC | 0.15 | 90 - 110 | < 15 | |

| MQC | 20 | 90 - 110 | < 15 | |

| HQC | 40 | 90 - 110 | < 15 | |

| ACT-333679 | LLOQ | 0.05 | 95 - 105 | < 15 |

| LQC | 0.15 | 90 - 110 | < 15 | |

| MQC | 100 | 90 - 110 | < 15 | |

| HQC | 200 | 90 - 110 | < 15 |

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. Data represents typical acceptance criteria for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

| Selexipag | LQC | > 85 | 90 - 110 |

| HQC | > 85 | 90 - 110 | |

| ACT-333679 | LQC | > 85 | 90 - 110 |

| HQC | > 85 | 90 - 110 |

Data represents typical acceptance criteria for bioanalytical method validation.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Selexipag and its active metabolite. Its "mechanism of action" as an internal standard is rooted in its structural and chemical similarity to the analyte, which allows it to effectively compensate for variations during sample processing and analysis. The use of this compound in conjunction with sensitive LC-MS/MS methods enables the generation of highly accurate and precise pharmacokinetic data, which is essential for drug development and clinical research. This technical guide provides a framework for understanding and implementing robust bioanalytical assays for Selexipag.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. texilajournal.com [texilajournal.com]

- 4. waters.com [waters.com]

- 5. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. What is the mechanism of Selexipag? [synapse.patsnap.com]

- 8. Selexipag - Wikipedia [en.wikipedia.org]

- 9. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist Selexipag - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]

- 12. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium Labeling Effects on Selexipag Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selexipag is a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension (PAH). It undergoes extensive metabolism to an active metabolite, ACT-333679, which is significantly more potent than the parent drug. The metabolism of both selexipag and its active metabolite involves cytochrome P450 (CYP) enzymes, making it a candidate for pharmacokinetic modulation through deuterium labeling. This guide explores the potential effects of deuterium substitution on the pharmacokinetics of selexipag, providing a theoretical framework and hypothetical experimental design for researchers in drug development. By strategically replacing hydrogen atoms with deuterium at sites of metabolism, it may be possible to alter the metabolic rate, potentially leading to an improved pharmacokinetic profile, such as extended half-life and increased exposure.

Introduction to Selexipag and its Pharmacokinetics

Selexipag is an oral, selective prostacyclin IP receptor agonist indicated for the treatment of pulmonary arterial hypertension (PAH)[1]. Upon oral administration, selexipag is rapidly absorbed and hydrolyzed by carboxylesterases to its active metabolite, ACT-333679[1][2]. This active metabolite is approximately 37 times more potent than selexipag itself and is considered the primary contributor to the drug's therapeutic effect[2][3][4].

Both selexipag and ACT-333679 are highly protein-bound (around 99%)[1][2]. The parent compound has a terminal half-life of 0.8 to 2.5 hours, while the active metabolite has a significantly longer half-life of 6.2 to 13.5 hours[1][2]. The metabolism of selexipag and its active metabolite is primarily mediated by hepatic enzymes, including carboxylesterases and cytochrome P450 (CYP) enzymes, particularly CYP2C8 and CYP3A4[1][2][5].

The Rationale for Deuterium Labeling

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than hydrogen. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of a carbon-deuterium bond[6][7]. By selectively replacing hydrogen with deuterium at specific molecular positions susceptible to enzymatic metabolism, it is possible to alter a drug's pharmacokinetic profile. This strategy has been successfully employed to develop drugs with improved properties, such as reduced clearance and increased half-life[6][7]. Given that the metabolism of selexipag and its active metabolite is a key determinant of their pharmacokinetic profiles, deuterium labeling presents a promising avenue for optimization.

Selexipag's Metabolic Pathways and Potential Deuteration Sites

The metabolism of selexipag is complex and involves multiple enzymatic pathways, offering several potential sites for deuterium labeling.

Hydrolysis to the Active Metabolite

The initial and primary metabolic step is the hydrolysis of the acylsulfonamide group of selexipag by hepatic carboxylesterase 1 to form the active metabolite, ACT-333679[2]. While this is an activation step, altering its rate could modulate the formation of the active metabolite.

Oxidative Metabolism

Both selexipag and its active metabolite undergo oxidative metabolism, primarily by CYP2C8 and to a lesser extent by CYP3A4[1][2][5]. These reactions lead to the formation of hydroxylated and dealkylated products, which are subsequently inactivated[5]. The sites of oxidation on the molecule are prime targets for deuteration to slow down inactivation and potentially prolong the therapeutic effect.

Glucuronidation

The active metabolite, ACT-333679, is also subject to glucuronidation by UGT1A3 and UGT2B7 enzymes[1][2][5].

Quantitative Pharmacokinetic Data of Selexipag and its Active Metabolite

The following table summarizes the key pharmacokinetic parameters of selexipag and its active metabolite, ACT-333679, in healthy male subjects.

| Parameter | Selexipag | ACT-333679 (Active Metabolite) |

| Tmax (hours) | 1 - 3[2] | 3 - 4[2] |

| Terminal Half-life (hours) | 0.8 - 2.5[1][2] | 6.2 - 13.5[1][2] |

| Protein Binding | ~99%[1][2] | ~99%[1][2] |

Hypothetical Experimental Protocol for a Deuterated Selexipag Pharmacokinetic Study

This section outlines a hypothetical experimental protocol for a first-in-human, single-center, open-label, two-period, fixed-sequence study to evaluate the pharmacokinetics, safety, and tolerability of a deuterated selexipag analog (D-selexipag) compared to selexipag in healthy adult subjects.

Study Objectives

-

Primary: To compare the single-dose pharmacokinetic profiles of D-selexipag and selexipag and their respective active metabolites.

-

Secondary: To assess the safety and tolerability of a single oral dose of D-selexipag.

Study Design

-

Phase: I

-

Design: Open-label, two-period, fixed-sequence.

-

Population: Healthy adult male and female subjects, aged 18-55 years.

-

Sample Size: 12-18 subjects.

-

Treatment:

-

Period 1: Single oral dose of selexipag (e.g., 200 µg).

-

Washout: Minimum of 7 days.

-

Period 2: Single oral dose of D-selexipag (molar equivalent to the selexipag dose).

-

Pharmacokinetic Sampling

Blood samples for pharmacokinetic analysis of the parent drug and its active metabolite will be collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

Bioanalytical Method

Plasma concentrations of selexipag, D-selexipag, and their respective active metabolites will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis

The following pharmacokinetic parameters will be calculated for both parent compounds and their active metabolites using non-compartmental analysis: Cmax, Tmax, AUC(0-t), AUC(0-inf), and t1/2.

Safety Assessments

Safety will be monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

Visualizations

Selexipag Signaling Pathway

Caption: Selexipag Signaling Pathway

Selexipag Metabolism

Caption: Selexipag Metabolism Pathway

Experimental Workflow for Deuterated Selexipag PK Study

Caption: Experimental Workflow for PK Study

Conclusion

While no direct studies on deuterated selexipag have been published to date, the well-characterized metabolic pathways of selexipag and its active metabolite provide a strong rationale for investigating the potential benefits of deuterium labeling. By strategically slowing the rate of metabolic inactivation through the kinetic isotope effect, a deuterated version of selexipag could potentially offer an improved pharmacokinetic profile, leading to enhanced therapeutic efficacy or a more convenient dosing regimen. The hypothetical experimental protocol outlined in this guide provides a roadmap for the clinical investigation of such a novel molecular entity. Further preclinical and clinical research is warranted to explore this promising drug development strategy for the treatment of pulmonary arterial hypertension.

References

- 1. Selexipag - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Population pharmacokinetics of selexipag for dose selection and confirmation in pediatric patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population Modeling of Selexipag Pharmacokinetics and Clinical Response Parameters in Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism and drug-drug interaction potential of the selective prostacyclin receptor agonist selexipag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Selexipag-d7: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Selexipag-d7. The information presented is critical for ensuring the integrity and reliability of this compound in research and development settings. This guide summarizes key stability data, outlines detailed experimental protocols for stability assessment, and provides visual representations of relevant biological pathways and experimental workflows.

Summary of Stability and Storage Conditions

The stability of this compound is paramount for its use as an analytical standard and in preclinical studies. The following tables summarize the recommended storage conditions for the solid compound and its solutions, as well as its stability under various stress conditions.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Additional Recommendations |

| Solid (Powder) | -20°C for long-term storage (up to 3 years). | Can be stored at room temperature for short periods.[1] For prolonged periods, 2 to 8°C in a closed container, away from light and moisture is also cited.[2] |

| 4°C for mid-term storage (up to 2 years).[3] | ||

| In Solvent | -80°C for long-term storage (up to 1 year). | Use within 6 months is also recommended.[3] |

| -20°C for short-term storage (up to 1 month).[3] | Avoid repeated freeze-thaw cycles. |

Table 2: Summary of Forced Degradation Studies of Selexipag

Forced degradation studies on the non-deuterated parent compound, Selexipag, provide critical insights into the potential degradation pathways of this compound. The deuteration on the isopropyl group is not expected to significantly alter the core molecule's susceptibility to these stressors.

| Stress Condition | Reagent/Condition | Outcome | Major Degradation Products (m/z) |

| Acidic | 0.1N HCl, ambient temperature, 24h | Degradation observed | A single degradation product was observed. |

| Alkaline | 0.1N NaOH, ambient temperature, 24h | Significant degradation observed | 419.51 |

| Oxidative | 30% H₂O₂, room temperature, 24h | Stable | No significant degradation observed. |

| Thermal (Moist Heat) | Not specified | Degradation observed | 454.54 |

| Photolytic | Not specified | Stable | No significant degradation observed. |

Experimental Protocols

The following are detailed methodologies for conducting stability-indicating studies, based on International Council for Harmonisation (ICH) guidelines and published research on Selexipag.

Forced Degradation Study Protocol

This protocol is designed to assess the inherent stability of this compound by subjecting it to various stress conditions.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.

-

Keep the solution at room temperature for 24 hours.

-

Neutralize the solution with 0.1 N sodium hydroxide.

-

Dilute to a final concentration of 10 µg/mL with the mobile phase for HPLC analysis.

-

-

Alkaline Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.

-

Keep the solution at room temperature for 24 hours.

-

Neutralize the solution with 0.1 N hydrochloric acid.

-

Dilute to a final concentration of 10 µg/mL with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Dilute to a final concentration of 10 µg/mL with the mobile phase for HPLC analysis.

-

-

Thermal Degradation (Dry Heat):

-

Keep the solid this compound powder in a hot air oven at 60°C for 24 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a 10 µg/mL solution in the mobile phase for HPLC analysis.

-

-

Photostability:

-

Expose the solid this compound powder to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.

-

Prepare a 10 µg/mL solution in the mobile phase for HPLC analysis.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent drug from its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution mode. A common ratio is 80:20 (v/v) acetonitrile:buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

Signaling Pathway and Experimental Workflow

Visualizing the biological context and the experimental process is crucial for a comprehensive understanding.

Selexipag Signaling Pathway

Selexipag is a selective prostacyclin IP receptor agonist. Its active metabolite, ACT-333679, mimics the action of prostacyclin (PGI₂), leading to vasodilation and inhibition of smooth muscle cell proliferation. The deuteration in this compound does not alter this fundamental mechanism.

References

Commercial Suppliers of Selexipag-d7 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of Selexipag-d7, a deuterated analog of the selective prostacyclin (IP) receptor agonist, Selexipag. This document is intended for research, scientific, and drug development professionals who require high-quality, reliable sources of this stable isotope-labeled internal standard for their studies. We present a comparative analysis of suppliers, delve into the compound's mechanism of action with a detailed signaling pathway, and provide a representative experimental workflow for its application in bioanalytical methods.

Introduction to Selexipag and its Deuterated Analog

Selexipag is an orally available, non-prostanoid prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension (PAH)[1][2]. It functions by mimicking the action of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation[2]. Selexipag is rapidly hydrolyzed in the body to its active metabolite, ACT-333679, which is significantly more potent than the parent compound[3][4].

In quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies using liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are crucial for achieving high precision and accuracy[5][6]. This compound, where seven hydrogen atoms have been replaced with deuterium, serves as an ideal internal standard for the quantification of Selexipag and its metabolites. Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability[7][8].

Commercial Supplier Data

The following table summarizes key quantitative data for commercial suppliers of this compound, facilitating an informed selection for research needs. Prices and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Number | CAS Number | Molecular Formula | Purity | Pack Size(s) | Price (USD) |

| MedChemExpress | HY-14870S1 | 1265295-21-3 | C₂₆H₂₅D₇N₄O₄S | 98.44% | 1 mg | $420 |

| 5 mg | Quote | |||||

| 10 mg | Quote | |||||

| Sussex Research | SI190022 | 1265295-21-3 | C₂₆H₂₅D₇N₄O₄S | >95% (HPLC) | 1 mg | Quote |

| Isotopic Enrichment: >95% | 5 mg | $950 | ||||

| BDG Synthesis | 475086-01-2 (unlabeled) | C₂₆H₂₅D₇N₄O₄S | >98% (HPLC) | 10 mg | $1,180 | |

| 25 mg | $1,950 | |||||

| Immunomart | HY-14870S1 | 1265295-21-3 | C₂₆H₂₅D₇N₄O₄S | 98.44% | 1 mg | $690 |

| BioCat GmbH | TMIH-0520-1mg-TM | 475086-01-2 (unlabeled) | Not Specified | Not Specified | 1 mg, 5 mg | Inquire |

| Clinivex | 475086-01-2 (unlabeled) | Not Specified | Isotopic Enrichment: 99 atom % D | Not Specified | Inquire | |

| Acanthus Research | ACB-161114-0008 | N/A | C₂₆H₂₅D₇N₄O₄S | Not Specified | Not Specified | Contact for pricing |

Selexipag Signaling Pathway

Selexipag and its active metabolite exert their therapeutic effects by selectively targeting the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR)[2][4]. Activation of the IP receptor initiates a signaling cascade that leads to vasodilation and inhibits smooth muscle cell proliferation, key mechanisms in alleviating the pathophysiology of PAH[9][10]. The signaling pathway is depicted below.

Upon binding of Selexipag or its active metabolite, the IP receptor couples to the Gs alpha subunit of its associated G-protein complex[11]. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP)[12][13]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately mediates the desired physiological responses of vasodilation and inhibition of vascular smooth muscle cell proliferation[9][11].

Experimental Protocols and Workflow

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantitative analysis of Selexipag and its metabolites in biological matrices such as plasma or serum. Below is a detailed, representative experimental protocol and workflow.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward, and effective method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis[14][15].

-

Objective: To remove interfering proteins from the biological matrix.

-

Materials:

-

Blank plasma/serum, calibration standards, quality control samples, and study samples.

-

This compound internal standard stock solution.

-

Acetonitrile (LC-MS grade) containing the internal standard.

-

Microcentrifuge tubes.

-

Vortex mixer.

-

Centrifuge.

-

-

Methodology:

-

To a 50 µL aliquot of each sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 200 µL of acetonitrile containing the this compound internal standard at a fixed concentration[16].

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial or well of a 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Objective: To chromatographically separate and quantify Selexipag and this compound.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Typical LC Conditions:

-

Column: A C18 reversed-phase column is commonly used for small molecule analysis.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 1-5 µL of the prepared sample supernatant.

-

-

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Selexipag and this compound are monitored. The transitions for this compound will have a higher mass-to-charge ratio (m/z) due to the deuterium labeling.

-

Data Analysis: The peak area ratio of the analyte (Selexipag) to the internal standard (this compound) is calculated for each sample. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then determined from this calibration curve.

-

Experimental Workflow Diagram

The following diagram illustrates a typical bioanalytical workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.

Conclusion

The selection of a reliable commercial supplier for this compound is a critical first step in developing robust and accurate bioanalytical methods for pharmacokinetic and metabolic research. This guide provides a comparative overview of available suppliers and the necessary technical information to effectively utilize this stable isotope-labeled internal standard. By understanding the underlying signaling pathway and employing a validated experimental workflow, researchers can confidently quantify Selexipag in their studies, contributing to the advancement of drug development and scientific knowledge.

References

- 1. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Selexipag? [synapse.patsnap.com]

- 3. Selexipag - Wikipedia [en.wikipedia.org]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. diva-portal.org [diva-portal.org]

- 16. agilent.com [agilent.com]

Selexipag-d7: A Technical Guide to Safety, Handling, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental applications of Selexipag-d7. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this deuterated analogue of Selexipag. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Additionally, key signaling pathways and experimental workflows are visualized using diagrams.

Safety and Handling Precautions

This compound, the deuterated form of Selexipag, is a potent and selective agonist of the prostacyclin receptor (IP receptor). As with any active pharmaceutical ingredient, proper handling and safety precautions are paramount to ensure personnel safety and prevent exposure. The following information is synthesized from various supplier safety data sheets (SDS).

Hazard Identification

This compound is classified with the following hazards:

-

Acute toxicity, Oral (Category 4): Harmful if swallowed[1][2].

-

Specific target organ toxicity — repeated exposure (Category 2): May cause damage to organs through prolonged or repeated exposure[1][2].

GHS Pictograms:

Hazard Statements:

Potential Acute Health Effects:

-

Eyes: May cause eye irritation[1].

-

Skin: May be harmful if absorbed through the skin and may cause skin irritation[1].

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation[1].

-

Ingestion: Harmful if swallowed[1].

Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

| Precaution Category | Recommended Procedure |

| Engineering Controls | Work in a well-ventilated area. Use only in areas with appropriate exhaust ventilation. Ensure safety shower and eye wash stations are accessible[3][4]. |

| Personal Protective Equipment (PPE) | |

| Eye/Face Protection | Wear safety goggles with side-shields[3]. |

| Skin Protection | Wear protective gloves and impervious clothing[3]. |

| Respiratory Protection | Use a suitable respirator if dust or aerosols are generated[3]. |

| General Hygiene | Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling and before breaks[4][5]. Remove and wash contaminated clothing before reuse[4][5]. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention[5][6]. |

| Skin | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[5][6]. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[5][6]. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3]. |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years[7] |

| 4°C | 2 years[7] | |

| In Solvent | -80°C | 6 months[7] |

| -20°C | 1 month[7] |

Mechanism of Action and Signaling Pathway

Selexipag is a selective agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR)[8][9][10]. Its deuterated form, this compound, is expected to have the same mechanism of action. The primary pharmacological activity is mediated by its active metabolite, ACT-333679, which is approximately 37-fold more potent than the parent compound[11][12].

Activation of the IP receptor by Selexipag or its active metabolite initiates a signaling cascade that leads to the relaxation of vascular smooth muscle cells. This process is crucial in the treatment of pulmonary arterial hypertension (PAH)[8][9][10].

Experimental Protocols: Quantification of this compound

This compound is commonly used as an internal standard (ISTD) for the quantification of Selexipag in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][8]. The following provides a detailed methodology based on published analytical methods.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Selexipag and this compound from plasma samples[1][8].

LC-MS/MS Instrumentation and Conditions

The following table summarizes typical instrumental parameters for the analysis of Selexipag and this compound.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Zorbax C18 XDB (100 x 4.6 mm, 3.5 µm)[8] or equivalent |

| Mobile Phase | Methanol : 5mM Ammonium Acetate (75:25, v/v)[8] |

| Flow Rate | 0.7 mL/min[8] |

| Elution Mode | Isocratic[8] |

| Run Time | 5 minutes[1][8] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[8] |

| MRM Transitions | |

| Selexipag | m/z 497.1 → 455.2[8] |

| This compound (ISTD) | m/z 504.3 → 456.2[8] |

Method Validation Parameters

A robust analytical method requires thorough validation. Key parameters include:

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99[9] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision (%CV) ≤ 20%[1] |

| Accuracy | Within ±15% of nominal concentration (except LLOQ)[1] |

| Precision (%CV) | ≤ 15% (except LLOQ)[1] |

| Recovery | Consistent, precise, and reproducible[1] |

| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement[8] |

| Stability | Assessed under various conditions (bench-top, freeze-thaw, long-term)[8] |

Conclusion

This compound is a valuable tool for researchers, particularly as an internal standard in pharmacokinetic and bioanalytical studies of Selexipag. Understanding and implementing the appropriate safety precautions, handling procedures, and experimental protocols are essential for its effective and safe use in a laboratory setting. This guide provides a foundational understanding to aid in the design and execution of research involving this compound. Researchers should always refer to the specific Safety Data Sheet provided by their supplier for the most detailed and up-to-date safety information.

References

- 1. annalsofrscb.ro [annalsofrscb.ro]

- 2. The Role of Intravenous Selexipag in Managing PAH and Bridging Gaps in Oral Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. What is the mechanism of Selexipag? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Rabit Method for Quantification of Selexipag in Human Plasma Using High Performance Liquid Chromatography with Electron Spray Ionzationtendem Mass Spectrometry - ProQuest [proquest.com]

- 9. [PDF] Development and Validation of Bioanalytical Method for the Quantitative Estimation of Selexipag In Biological Matrices using LC-MS/ MS | Semantic Scholar [semanticscholar.org]

- 10. Stability assay method development for selexipag in pharmaceuticals [wisdomlib.org]

- 11. Selexipag - Wikipedia [en.wikipedia.org]

- 12. Population Modeling of Selexipag Pharmacokinetics and Clinical Response Parameters in Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Selexipag-d7 in Pulmonary Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selexipag is a potent, orally available, selective prostacyclin IP receptor agonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2] It works by mimicking the effects of prostacyclin, a naturally occurring substance in the body that helps to dilate blood vessels, inhibit platelet aggregation, and prevent the proliferation of smooth muscle cells in the pulmonary arteries.[2][3] In the realm of pulmonary hypertension research, particularly in the fields of pharmacokinetics and bioanalysis, the deuterated analog of Selexipag, Selexipag-d7, plays a critical role. This technical guide provides an in-depth overview of the function of this compound in research, complete with experimental protocols, quantitative data, and pathway diagrams.

The primary application of this compound is as a stable isotopically labeled internal standard (IS) in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry because its physicochemical properties are nearly identical to the analyte of interest (Selexipag), yet it is distinguishable by its higher mass.[5][6] This ensures that any variations during sample preparation, extraction, and ionization affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification of Selexipag and its active metabolite, ACT-333679, in biological matrices such as plasma.[4][7]

Pharmacokinetics of Selexipag and its Active Metabolite

Selexipag is rapidly absorbed after oral administration and is hydrolyzed by carboxylesterases to its active metabolite, ACT-333679, which is approximately 37 times more potent than the parent drug.[3][8] Understanding the pharmacokinetic profiles of both Selexipag and ACT-333679 is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of this compound as an internal standard has been instrumental in accurately characterizing these profiles.

Table 1: Pharmacokinetic Parameters of Selexipag

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [5] |

| Elimination Half-Life (t½) | 0.8-2.5 hours | [5] |

| Protein Binding | ~99% | [5] |

| Bioavailability | ~49% | [5] |

Table 2: Pharmacokinetic Parameters of ACT-333679 (Active Metabolite)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [8] |

| Elimination Half-Life (t½) | 6.2-13.5 hours | [5] |

| Protein Binding | ~99% | [3] |

| Relative Potency to Selexipag | ~37-fold higher | [8] |

Experimental Protocol: Quantification of Selexipag in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a synthesis of methodologies reported in the scientific literature for the bioanalysis of Selexipag.[4][7]

1. Objective: To accurately quantify the concentration of Selexipag in human plasma samples.

2. Materials and Reagents:

-

Selexipag reference standard

-

This compound (Internal Standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Deionized water

-

Zorbax C18 XDB column (or equivalent)[4]

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Protein Precipitation): [4]

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex the mixture for 30 seconds.

-

Add 500 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 5 minutes.

-

Centrifuge at 5000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

-

Chromatographic Separation: [4]

-

Column: Zorbax C18 XDB, 100 x 4.6 mm, 3.5 µm

-

Mobile Phase: Methanol and 5mM ammonium acetate (75:25, v/v)

-

Flow Rate: 0.7 mL/min

-

Injection Volume: 10 µL

-

Run Time: Approximately 5 minutes

-

-

Mass Spectrometric Detection: [4][7]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Selexipag: m/z 497.1 → 455.2

-

This compound: m/z 504.3 → 456.2

-

-

Collision Energy and other MS parameters: To be optimized for the specific instrument used.

-

6. Calibration and Quality Control:

-

Prepare a series of calibration standards by spiking known concentrations of Selexipag into blank human plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

-

The calibration curve is constructed by plotting the peak area ratio of Selexipag to this compound against the nominal concentration of Selexipag.

7. Data Analysis:

-

The concentration of Selexipag in the unknown plasma samples is determined by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow

Selexipag Signaling Pathway

Selexipag and its active metabolite, ACT-333679, are selective agonists of the prostacyclin (IP) receptor.[2] Binding to the IP receptor on vascular smooth muscle cells activates adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP leads to the activation of protein kinase A (PKA), which ultimately results in vasodilation and inhibition of smooth muscle cell proliferation.[2]

Caption: Selexipag's mechanism of action via the prostacyclin IP receptor signaling pathway.

Experimental Workflow for Selexipag Quantification

The following diagram illustrates the typical workflow for quantifying Selexipag in plasma samples for pharmacokinetic studies.

Caption: Workflow for the quantification of Selexipag in plasma using this compound.

Conclusion

This compound is an indispensable tool in pulmonary hypertension research, enabling the precise and accurate quantification of Selexipag and its highly potent active metabolite in biological samples. Its role as an internal standard in LC-MS/MS methods is fundamental to robust pharmacokinetic and bioequivalence studies. The detailed understanding of Selexipag's absorption, distribution, metabolism, and excretion, facilitated by the use of its deuterated analog, underpins the safe and effective clinical use of this important therapy for patients with pulmonary arterial hypertension. The methodologies and data presented in this guide are intended to support researchers and scientists in their ongoing efforts to advance the understanding and treatment of this complex disease.

References

- 1. Related substances method development and validation of an LCMS/MS method for quantification of selexipag and its relat… [ouci.dntb.gov.ua]

- 2. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. annalsofrscb.ro [annalsofrscb.ro]

- 5. Selexipag - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to the In Vitro Characterization of Selexipag and the Role of Selexipag-d7

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Selexipag (Uptravi®) is a selective, non-prostanoid prostacyclin receptor (IP receptor) agonist used for the treatment of pulmonary arterial hypertension (PAH).[1][2][3] It functions by mimicking the effects of endogenous prostacyclin, a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation.[1][4] Selexipag is a prodrug that is rapidly hydrolyzed by carboxylesterases to its active metabolite, ACT-333679, which is approximately 37 times more potent.[2][5] This guide details the in vitro methodologies used to characterize the pharmacological profile of Selexipag and its active metabolite, and clarifies the role of its deuterated analog, Selexipag-d7, as an analytical tool.

Mechanism of Action and Signaling Pathway

PAH is often associated with the dysregulation of the prostacyclin pathway, leading to reduced production of endogenous prostacyclin (PGI2).[6] Selexipag addresses this deficiency by selectively activating the IP receptor, a G-protein-coupled receptor (GPCR).[1][2] This activation initiates a signaling cascade that is central to its therapeutic effects.

Signaling Cascade:

-

Receptor Binding: Selexipag and its active metabolite, ACT-333679, bind to and activate the IP receptor on the surface of pulmonary arterial smooth muscle cells and platelets.[1][6]

-

G-Protein Activation: The activated IP receptor couples to the stimulatory G-protein, Gs.[7]

-

Adenylyl Cyclase Activation: The Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][6]

-

Downstream Effects: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). This results in a decrease in intracellular calcium concentrations, causing vasodilation, and exerts antiproliferative effects on vascular smooth muscle cells.[6][7]

In Vitro Pharmacological Profile

The in vitro characterization of Selexipag and its active metabolite, ACT-333679, is crucial for determining their potency, selectivity, and functional effects. This compound, a stable isotope-labeled version of Selexipag, is not used for pharmacological effect studies but as an internal standard for accurate quantification in analytical assays like Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]

Table 1: Receptor Binding Affinity and Selectivity

Selexipag and its metabolite are highly selective for the IP receptor over other prostanoid receptors, which may contribute to a more favorable side-effect profile compared to non-selective prostacyclin analogs.[11][12] The active metabolite has a significantly higher affinity for the IP receptor.[11]

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity vs. Other Prostanoid Receptors |

| Selexipag | Human IP | Data Not Publicly Available | Selective for IP Receptor[2] |

| ACT-333679 | Human IP | Data Not Publicly Available | >130-fold higher affinity for IP vs. other prostaglandin receptors[11] |

Table 2: Functional Potency and Activity

Functional assays measure the biological response elicited by the compound. The potency of Selexipag is significantly enhanced upon conversion to its active metabolite.

| Assay Type | Compound | Potency (EC50 / IC50) | Experimental System |

| Vasodilation | Selexipag | EC50 = 1.12 µM[13] | Human Pulmonary Artery Rings[13] |

| Platelet Aggregation Inhibition | Selexipag | IC50 = 5.5 µM[2] | In Vitro Platelet Aggregometry |

| Platelet Aggregation Inhibition | ACT-333679 | IC50 = 0.21 µM[2] | In Vitro Platelet Aggregometry |

| Anti-proliferation | ACT-333679 | Potent antiproliferative effect[14] | Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)[14] |

Key Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound to the target receptor.

Methodology:

-

Membrane Preparation: Utilize membranes from cells engineered to stably express the human IP receptor (e.g., HEK-293 or CHO cells).[15]

-

Assay Components: In each well of a microplate, combine the cell membranes, a radiolabeled ligand that binds to the IP receptor (e.g., [³H]-iloprost), and varying concentrations of the test compound (Selexipag or ACT-333679).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the bound from the unbound radioligand via rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (concentration that inhibits 50% of specific binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

Methodology:

-

Cell Culture: Plate cells expressing the human IP receptor into a multi-well plate and grow to confluence.

-

Compound Treatment: Treat the cells with a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) followed by stimulation with a range of concentrations of Selexipag or ACT-333679.

-

Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[16]

-

Data Analysis: Construct a dose-response curve by plotting the cAMP concentration against the log concentration of the agonist to determine the EC₅₀ (concentration that produces 50% of the maximal response).

In Vitro Vasodilation Myograph Assay

This assay directly measures the vasodilatory effect of a compound on isolated blood vessels.

Methodology:

-

Tissue Preparation: Isolate small human pulmonary arteries from tissue samples and cut them into rings (2-4 mm in length).[13]

-

Mounting: Mount the arterial rings on a wire myograph in a chamber filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Pre-constriction: Induce a stable contraction in the rings using a vasoconstrictor agent, such as prostaglandin F2α or phenylephrine.[13]

-

Cumulative Dosing: Once a stable constriction is achieved, add Selexipag in a cumulative, dose-dependent manner to the chamber.[13]

-

Tension Measurement: Continuously record the isometric tension of the rings. Vasodilation is measured as the percentage of relaxation from the pre-constricted tone.

-

Data Analysis: Plot the percentage of relaxation against the log concentration of Selexipag to generate a dose-response curve and calculate the EC₅₀.[13]

General Workflow and Role of this compound

The in vitro characterization of a compound like Selexipag follows a logical progression from binding to functional and more complex tissue-based assays. This compound is essential for the bioanalytical components of these studies, such as determining compound concentration in metabolic stability assays.

Conclusion

The in vitro characterization of Selexipag and its highly potent metabolite, ACT-333679, confirms their mechanism as selective IP receptor agonists. Data from binding, functional, and tissue-based assays consistently demonstrate their ability to activate the prostacyclin signaling pathway, leading to key therapeutic effects such as vasodilation and inhibition of platelet aggregation. Throughout this process, the deuterated analog this compound serves as an indispensable analytical tool, ensuring the accuracy and reliability of quantitative measurements in various experimental settings. This comprehensive in vitro profile provides a strong rationale for the clinical use of Selexipag in treating pulmonary arterial hypertension.[12]

References

- 1. What is the mechanism of Selexipag? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. phassociation.org [phassociation.org]

- 4. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selexipag - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 8. bdg.co.nz [bdg.co.nz]

- 9. This compound - Acanthus Research [acanthusresearch.com]

- 10. sussex-research.com [sussex-research.com]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scirp.org [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Selexipag-d7 as an Internal Standard

These application notes provide a comprehensive protocol for the use of Selexipag-d7 as an internal standard in the quantitative analysis of Selexipag in biological matrices. This document is intended for researchers, scientists, and drug development professionals.

Introduction